molecular formula C9H13IO2 B8462825 7-Iodo-5-heptynoic acid ethyl ester

7-Iodo-5-heptynoic acid ethyl ester

Cat. No.: B8462825
M. Wt: 280.10 g/mol
InChI Key: QTEJEHPQUHTXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-5-heptynoic acid ethyl ester is a useful research compound. Its molecular formula is C9H13IO2 and its molecular weight is 280.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 7-Iodo-5-heptynoic acid ethyl ester is C₉H₁₃IO₂, with a molecular weight of approximately 264.1 g/mol. The compound's reactivity is primarily attributed to its alkyne and ester functionalities, which allow it to participate in various chemical reactions such as nucleophilic substitutions, coupling reactions, and cycloadditions .

Synthesis of Prostaglandins

One of the notable applications of this compound is its role as a precursor in the synthesis of prostaglandins, which are bioactive lipids involved in numerous physiological processes. Prostaglandins play critical roles in inflammation, pain modulation, and reproductive functions. The compound's structure facilitates the formation of prostaglandin analogs that can be used therapeutically .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can modulate inflammatory pathways, making it a candidate for further pharmacological exploration in treating inflammatory diseases . Its ability to influence biological pathways highlights its potential therapeutic benefits.

Interaction Studies with Biological Targets

The compound has been studied for its interactions with various biological targets, particularly enzymes involved in metabolic pathways. These studies often assess how this compound influences enzymatic activity or interacts with cellular pathways. For instance, its role in modulating inflammatory responses has been explored extensively, indicating potential applications in drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Study on Prostaglandin Synthesis : A research paper detailed the synthesis of prostaglandin E analogs using this compound as a key intermediate. The study highlighted the efficiency of this compound in producing biologically active prostaglandins that could be used for therapeutic purposes .
  • Anti-inflammatory Activity Evaluation : Another study focused on evaluating the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated significant activity against inflammatory markers, suggesting potential uses in treating conditions like arthritis and other inflammatory disorders .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
7-Hydroxy-5-heptynoic acidContains a hydroxyl group instead of iodineExhibits different biological activities related to hydroxyl functionality
7-Bromo-5-heptynoic acidContains bromine instead of iodineSimilar reactivity but potentially different biological effects due to halogen substitution
5-Heptynoic acidLacks halogen substitutionServes as a simpler analog without enhanced reactivity from halogen presence

This comparison illustrates how variations in functional groups can lead to distinct chemical properties and biological activities, emphasizing the unique role of iodine in this compound.

Properties

Molecular Formula

C9H13IO2

Molecular Weight

280.10 g/mol

IUPAC Name

ethyl 7-iodohept-5-ynoate

InChI

InChI=1S/C9H13IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-3,5,7-8H2,1H3

InChI Key

QTEJEHPQUHTXME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC#CCI

Origin of Product

United States

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